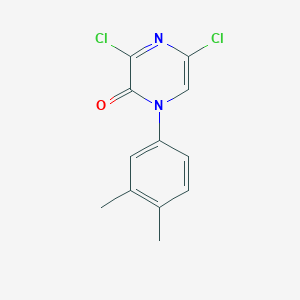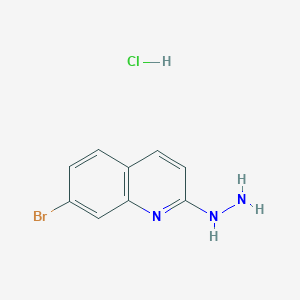
7-Bromo-2-hydrazinylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydrazinylquinoline hydrochloride typically involves the bromination of 2-hydrazinylquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form corresponding azo compounds or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include amines.
Aplicaciones Científicas De Investigación
7-Bromo-2-hydrazinylquinoline hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-hydrazinylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom at the 7-position enhances the compound’s ability to interact with hydrophobic pockets in target molecules, thereby increasing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinylquinoline: Lacks the bromine atom at the 7-position, resulting in different chemical reactivity and biological activity.
7-Bromoquinoline: Lacks the hydrazinyl group, leading to different applications and mechanisms of action.
7-Chloro-2-hydrazinylquinoline: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
7-Bromo-2-hydrazinylquinoline hydrochloride is unique due to the presence of both the bromine atom and the hydrazinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H9BrClN3 |
|---|---|
Peso molecular |
274.54 g/mol |
Nombre IUPAC |
(7-bromoquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6-2-4-9(13-11)12-8(6)5-7;/h1-5H,11H2,(H,12,13);1H |
Clave InChI |
PIEHWRHDJVRKOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)NN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


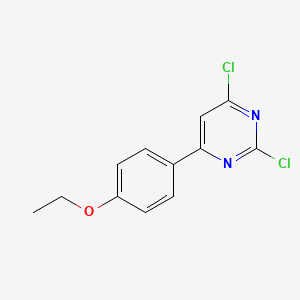
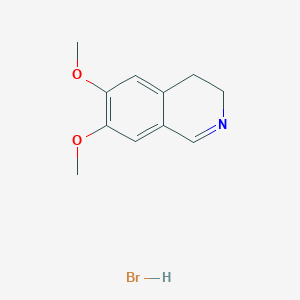



![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
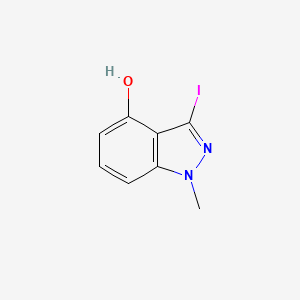

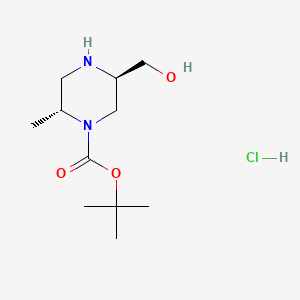

![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
